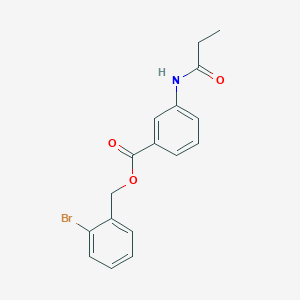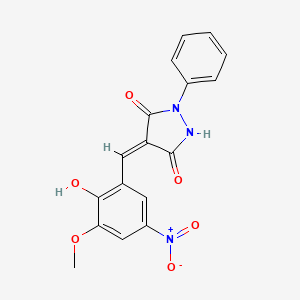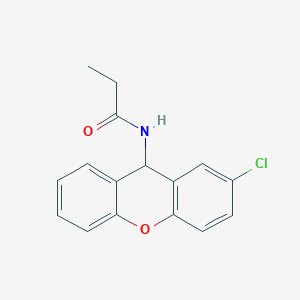
N-(3-methylphenyl)-N'-(4-phenylbutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-N'-(4-phenylbutyl)urea is a chemical compound that is commonly referred to as MPBU. It is a urea derivative that has shown promise in various scientific research applications.
作用機序
The mechanism of action of MPBU involves the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division. MPBU binds to tubulin and prevents it from polymerizing, which in turn inhibits cell division. This mechanism of action is what makes MPBU effective against cancer cells.
Biochemical and Physiological Effects
MPBU has been found to have several biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest, which is a phase of the cell cycle where DNA replication and cell division occur. MPBU has also been found to increase the levels of reactive oxygen species (ROS) in cancer cells. ROS are molecules that can cause damage to cells and DNA. By increasing the levels of ROS, MPBU can induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using MPBU in lab experiments is that it is relatively easy to synthesize. It is also effective against a wide range of cancer cells, making it a versatile tool for cancer research. However, one of the limitations of using MPBU is that it can be toxic to normal cells at high concentrations. This can make it difficult to use in vivo experiments.
将来の方向性
There are several future directions for research on MPBU. One area of research could be to investigate the potential of MPBU as a combination therapy with other cancer drugs. Another area of research could be to explore the use of MPBU in other diseases, such as neurodegenerative diseases. Additionally, further studies could be done to investigate the toxicity of MPBU and to develop more effective delivery methods for in vivo experiments.
Conclusion
In conclusion, MPBU is a urea derivative that has shown promise in various scientific research applications, particularly in the field of cancer research. Its mechanism of action involves the inhibition of tubulin polymerization, which makes it effective against cancer cells. MPBU has several biochemical and physiological effects, and while it has advantages for lab experiments, it also has limitations. There are several future directions for research on MPBU, and further studies could lead to the development of new cancer therapies and treatments for other diseases.
合成法
The synthesis of MPBU involves the reaction of 3-methylbenzoyl isocyanate with 4-phenylbutylamine. The reaction takes place in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure MPBU. The synthesis of MPBU is relatively simple and can be done in a laboratory setting.
科学的研究の応用
MPBU has been shown to have potential in various scientific research applications. One of its primary uses is in the field of cancer research. MPBU has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. MPBU has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
特性
IUPAC Name |
1-(3-methylphenyl)-3-(4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-15-8-7-12-17(14-15)20-18(21)19-13-6-5-11-16-9-3-2-4-10-16/h2-4,7-10,12,14H,5-6,11,13H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSETXAOYTONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5158798.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)


![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5158856.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)

![N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5158894.png)